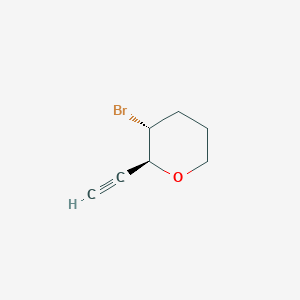

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is a chemical compound that belongs to the class of oxanes It is characterized by the presence of a bromine atom and an ethynyl group attached to the oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans typically involves the bromination of 2-ethynyloxane. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Addition Reactions: Products include dihalides and haloalkenes.

Oxidation and Reduction Reactions: Products include alcohols, ketones, and alkenes.

Wissenschaftliche Forschungsanwendungen

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of rac-(2R,3S)-3-bromo-2-ethynyloxane, trans involves its interaction with specific molecular targets. The bromine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans

- rac-(2R,3S)-2-ethenyloxane-3-carboxylic acid, trans

Uniqueness

rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethynyl group

Biologische Aktivität

Overview

The compound rac-(2R,3S)-3-bromo-2-ethynyloxane, trans is a synthetic organic molecule with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C5H5Br

- Molecular Weight : 165.0 g/mol

- Structural Features : The compound features a bromo substituent and an ethynyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It may act as a modulator of certain receptors involved in signaling pathways related to cell proliferation and apoptosis.

Targeted Biological Effects

- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines by disrupting signaling pathways.

- Antimicrobial Properties : There is evidence indicating that it possesses antimicrobial activity against several pathogens.

In Vitro Studies

In vitro studies have demonstrated the following:

- Cell Viability Assays : Tests on various cancer cell lines (e.g., HeLa, MCF-7) showed a dose-dependent decrease in cell viability when treated with this compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

- Mechanistic Insights : Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls.

In Vivo Studies

Animal studies have been limited but indicate potential therapeutic benefits:

- Tumor Xenograft Models : Administration of the compound in xenograft models led to significant tumor size reduction compared to untreated groups.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 55 |

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition |

| rac-(2R,3S)-3-chloro-2-ethynyloxane | Moderate anticancer activity | Receptor modulation |

| rac-(2R,3S)-3-fluoro-2-ethynyloxane | Low anticancer activity | Unknown |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Potential areas for investigation include:

- Extended Toxicology Studies : Assessing safety profiles in various animal models.

- Clinical Trials : Exploring therapeutic efficacy in human subjects for targeted diseases.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Eigenschaften

Molekularformel |

C7H9BrO |

|---|---|

Molekulargewicht |

189.05 g/mol |

IUPAC-Name |

(2S,3R)-3-bromo-2-ethynyloxane |

InChI |

InChI=1S/C7H9BrO/c1-2-7-6(8)4-3-5-9-7/h1,6-7H,3-5H2/t6-,7+/m1/s1 |

InChI-Schlüssel |

LELAMTWYZQJKRH-RQJHMYQMSA-N |

Isomerische SMILES |

C#C[C@H]1[C@@H](CCCO1)Br |

Kanonische SMILES |

C#CC1C(CCCO1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.